N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. The structure includes a pyrazolo[1,5-a]pyridine ring fused with a phenylacetamide group, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
-
Formation of Pyrazolo[1,5-a]pyridine Core: : The initial step involves the construction of the pyrazolo[1,5-a]pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.
-
Sulfamoylation: : The pyrazolo[1,5-a]pyridine intermediate is then subjected to sulfamoylation. This step involves the reaction with sulfonyl chlorides in the presence of a base like triethylamine to introduce the sulfamoyl group.
-
Acetamidation: : Finally, the compound undergoes acetamidation where the sulfamoyl intermediate reacts with acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them into amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways, such as kinases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes. The pyrazolo[1,5-a]pyridine core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in treating diseases where these pathways are dysregulated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the combination of the pyrazolo[1,5-a]pyridine ring with a sulfamoyl group and a phenylacetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Biologische Aktivität
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrazolo[1,5-a]pyridine moiety with sulfamoyl and acetamide functionalities, which are known to influence various biological pathways.
The precise biological mechanism of action for this compound remains under investigation. However, similar compounds have been reported to interact with various cellular targets, leading to significant alterations in cellular processes such as apoptosis, inflammation, and cell proliferation. Notably, pyrazolo derivatives have demonstrated inhibitory effects on kinases involved in cancer progression and inflammatory responses.
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit notable anticancer properties. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth.
Table 1: Summary of Anticancer Activity in Related Pyrazolo Compounds
Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | EGFR inhibition |
Compound B | K-562 | 20 | BRAF(V600E) inhibition |
Compound C | A549 | 12 | Aurora-A kinase inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo compounds has also been explored. Studies have shown that these compounds can inhibit the NF-κB pathway, a crucial mediator in inflammatory responses. In particular, this compound may exert similar effects.
Table 2: Anti-inflammatory Activity of Selected Pyrazolo Compounds
Compound Name | Model System | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound D | THP-1 cells | 30 | NF-κB inhibition |
Compound E | RAW 264.7 cells | 25 | MAPK pathway modulation |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrazolo core or the sulfamoyl group can significantly impact its pharmacological profile. For instance, variations in substituents on the phenyl ring or alterations in the acetamide group can enhance potency or selectivity towards specific targets.
Case Studies
Recent studies have highlighted the therapeutic potential of related pyrazolo compounds. For instance:
- Study on Pyrazolo[1,5-a]pyridine Derivatives : This study demonstrated that derivatives with a similar scaffolding exhibited strong inhibitory effects on cancer cell lines and showed promise as anti-inflammatory agents by downregulating pro-inflammatory cytokines.
- In Vivo Studies : Animal models treated with pyrazolo compounds showed reduced tumor growth and improved survival rates compared to control groups, indicating their potential as effective therapeutic agents.
Eigenschaften
IUPAC Name |
N-[4-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)18-11-13-10-17-20-9-3-2-4-16(13)20/h2-10,18H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMOMYGJSANCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.